R,S Equol 4'-Sulfate Sodium Salt is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a sulfated derivative of equol, an isoflavone metabolite known for its estrogenic and androgenic activities. This compound is particularly interesting for its potential applications in various fields, including medicine, nutrition, and biochemistry. Its chemical structure allows it to interact with estrogen receptors, making it a subject of interest in hormone-related studies.
R,S Equol 4'-Sulfate Sodium Salt is synthesized from equol through a sulfation process. Equol itself can be derived from the metabolism of certain isoflavones found in soy products, or it can be synthesized chemically. The sodium salt form enhances its solubility and bioavailability, which is advantageous for research and potential therapeutic applications.
R,S Equol 4'-Sulfate Sodium Salt belongs to the class of organic compounds known as sulfates. Its classification as a phenolic compound places it within the broader category of flavonoids, specifically isoflavones. This compound can be categorized based on its functional groups and biological activity, which includes both estrogenic and androgenic properties.
The synthesis of R,S Equol 4'-Sulfate Sodium Salt typically involves the sulfation of equol using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The process requires careful control of temperature and pH to ensure the formation of the desired product.
The industrial production of R,S Equol 4'-Sulfate Sodium Salt follows similar synthetic routes but utilizes automated reactors for efficiency and precision in controlling reaction parameters.
The molecular formula for R,S Equol 4'-Sulfate Sodium Salt is with a molecular weight of approximately 344.315 g/mol. The structure features a phenolic backbone with a sulfate group attached, which influences its biological activity.
Oc1ccc2C[C@H](COc2c1)c3ccc(OS(=O)(=O)O[Na])cc3
InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1/t12-;/m1./s1
The accurate mass of R,S Equol 4'-Sulfate Sodium Salt is noted to be .
R,S Equol 4'-Sulfate Sodium Salt participates in various chemical reactions:
Major products from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted equol derivatives.
R,S Equol 4'-Sulfate Sodium Salt acts primarily through interaction with estrogen receptors in target tissues. As a metabolite of equol, it shares similar biochemical pathways involved in estrogen signaling:
Studies indicate that R,S Equol 4'-Sulfate Sodium Salt exhibits both estrogenic and androgenic activities, potentially influencing various physiological processes.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
R,S Equol 4'-Sulfate Sodium Salt has diverse applications across several scientific fields:
R,S Equol 4'-Sulfate Sodium Salt (CAS 1189685-28-6) is a sulfated conjugate of the racemic equol molecule, with the sulfate group esterified specifically at the 4'-position of the phenyl ring. Its molecular formula is C₁₅H₁₃NaO₆S, yielding a molecular weight of 344.31 g/mol [2] [3]. Structurally, it retains the core chroman skeleton of equol (7-hydroxy-3-(4'-hydroxyphenyl)-chroman) but replaces the phenolic hydrogen at C4' with a sulfonate group (-OSO₃⁻) counterbalanced by a sodium ion (Na⁺) [5] [7].
The parent compound equol possesses a chiral center at C3, generating enantiomers R-(+)-equol and S-(-)-equol. Unlike bacterially derived equol (exclusively S-enantiomer), R,S Equol 4'-Sulfate Sodium Salt is synthesized chemically, resulting in a racemic mixture (50:50 ratio of R and S configurations) [1] [6]. This racemic nature is significant because the R- and S-enantiomers exhibit distinct estrogen receptor (ER) binding affinities and transactivation potentials. Studies show S-equol preferentially activates ERβ, while R-equol may antagonize ERα or exhibit context-dependent activity [1]. The sulfate moiety significantly alters the molecule’s polarity, hydrogen-bonding capacity, and overall pharmacokinetics compared to unconjugated equol.
Structural Diagram and Key Features:
(Illustration Placeholder: Chroman ring with 7-OH group, chiral C3 carbon attached to phenyl ring, sulfate group at phenyl C4' position, sodium ion)
Table 1: Key Chemical Identifiers of R,S Equol 4'-Sulfate Sodium Salt
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS Number | 1189685-28-6 | [2] [3] [5] |
IUPAC Name | Sodium [4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate | [3] [5] |
Molecular Formula | C₁₅H₁₃NaO₆S | [2] [3] [7] |
Molecular Weight | 344.31 g/mol | [2] [3] [5] |
Synonyms | 3,4-Dihydro-3-[4-(sulfooxy)phenyl]-2H-1-benzopyran-7-ol Sodium Salt; (R,S)-Equol 4'-sulfate sodium | [2] [5] |
Stereochemistry | Racemic Mixture (R,S) at C3 | [1] [6] |
Conjugation Site | 4'-Phenyl hydroxyl group | [5] [9] |
R,S Equol 4'-Sulfate Sodium Salt is typically a solid, hygroscopic powder requiring storage at -20°C to maintain stability [3]. Its introduction of the highly polar sulfate group dramatically increases water solubility compared to the lipophilic parent aglycone equol. This property facilitates its handling in aqueous experimental systems but also influences its membrane permeability and biological distribution.
Stability is a critical factor for this conjugate. Key degradation pathways include:
Analytical characterization relies heavily on Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfate conjugate exhibits a characteristic mass spectrum with key ions detectable in negative mode, including the deprotonated molecule [M-H]⁻ at m/z 321, and adducts like [M+Na-2H]⁻ (m/z 343) or [M-H]⁻ losing SO₃ (m/z 241) [5] [9]. Nuclear Magnetic Resonance (¹H-NMR) in DMSO-d₆ confirms the structure, showing distinct chemical shifts for the chroman ring protons (e.g., ~2.8-4.2 ppm for H-2, H-3, H-4), aromatic protons (~6.5-7.2 ppm for H-5, H-6, H-8, H-2', H-3', H-5', H-6'), and the sulfate attachment influencing the nearby phenyl ring protons [7] [9].
Property | Characteristic | Significance/Implication |
---|---|---|
Physical State | Solid (often powder) | Handling and formulation considerations |
Solubility | High water solubility | Enhanced bioavailability in aqueous environments; ease in in vitro studies |
Storage Conditions | -20°C, protected from moisture | Prevents degradation (hydrolysis, oxidation) |
Major Degradation Path | Hydrolysis of sulfate ester (enzymatic/chemical) | Releases free equol; impacts experimental results and in vivo activity |
pH Stability | Stable in neutral-alkaline; unstable in acid | Degrades in stomach acid; target release in intestine |
Analytical Signatures (MS) | [M-H]⁻ m/z 321; [M+Na-2H]⁻ m/z 343 | Identification and quantification in biological matrices |
Reactive Site | Free 7-OH group on chroman ring | Potential site for further glucuronidation |
Understanding R,S Equol 4'-Sulfate Sodium Salt requires comparison to its metabolic precursors: daidzein (the parent isoflavone), S-(-)-equol (the bioactive bacterially derived enantiomer), and unconjugated racemic equol.
Compared to Daidzein (C₁₅H₁₀O₄, MW 254.24):Daidzein is a planar isoflavone with limited water solubility. Its conversion to equol involves microbial reduction of the C2-C3 double bond and the C4 keto group, creating the chiral center. R,S Equol 4'-Sulfate exhibits significantly higher estrogenic potency than daidzein due to equol's superior ER binding affinity. Furthermore, the sulfate conjugate possesses drastically higher aqueous solubility than the aglycone daidzein [4] .
Compared to S-(-)-Equol (C₁₅H₁₄O₃, MW 242.27):S-Equol is the natural enantiomer with high affinity for ERβ. The key differences introduced by 4'-sulfation are:
Antioxidant Capacity: S-equol possesses potent intrinsic antioxidant activity. Sulfation at the 4' phenolic OH likely reduces direct radical scavenging potential compared to unconjugated S-equol, as this phenolic group contributes to its antioxidant mechanism [4][citation:27 in 4].
Compared to Racemic Equol (Unconjugated):The unconjugated racemic equol mixture shares the chiral properties of R,S Equol 4'-Sulfate but lacks the sulfate group. Key distinctions include:
Metabolic Fate: Unconjugated equol is subject to phase II metabolism (sulfation at 4' or 7 positions, glucuronidation), becoming the sulfate conjugate. Conversely, R,S Equol 4'-Sulfate is an end-product of phase II metabolism or can be hydrolyzed back to equol [5] [9].
Table 3: Comparative Properties of Daidzein, S-Equol, Racemic Equol, and R,S Equol 4'-Sulfate Sodium Salt
Property | Daidzein | S-(-)-Equol | Racemic Equol (R,S) | R,S Equol 4'-Sulfate Na Salt |
---|---|---|---|---|
Chemical Class | Isoflavone (aglycone) | Isoflavan metabolite | Isoflavan metabolite | Sulfated Conjugate |
Molecular Weight | 254.24 | 242.27 | 242.27 | 344.31 |
Stereochemistry | Achiral | Chiral (S-configuration) | Racemic (R,S) | Racemic (R,S) |
Water Solubility | Low | Low to Moderate | Low to Moderate | High |
Dominant Plasma Form | Glucuronides/Sulfates | Glucuronides/Sulfates | Glucuronides/Sulfates | Sulfates are major circulating forms |
Direct ER Binding | Weak (ERβ > ERα) | Strong (ERβ selective) | S: Strong (ERβ); R: Variable [1] | Negligible (Requires desulfation) |
Primary Bioactivity Source | Daidzein aglycone (after deconjugation) | S-equol aglycone | S-equol aglycone | S-equol aglycone (released upon desulfation) |
Antioxidant Capacity | Moderate | High | Moderate (S-enantiomer active) | Reduced (sulfated phenol) |
Key Metabolic Role | Precursor to equol/O-DMA | Terminal metabolite (bacterial) | Precursor to conjugates | Terminal Phase II Metabolite or Reservoir |
This comparative analysis highlights that R,S Equol 4'-Sulfate Sodium Salt is not merely an inert excretion product. It represents a circulating reservoir of potentially active equol, particularly relevant in tissues expressing sulfatase enzymes. Its physicochemical properties dictate its distribution and mechanism of action, distinct from both its parent isoflavone daidzein and the unconjugated equol enantiomers [4] [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: